molecular formula C27H28N2O2 B14121822 2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

Cat. No.: B14121822
M. Wt: 412.5 g/mol
InChI Key: FKRMIIWXFKTSAS-UHFFFAOYSA-N
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Description

2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a dihydrobenzofuran moiety, a pyrrolidine ring, and a diphenylacetamide group

Preparation Methods

The synthesis of 2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide involves multiple steps, including the formation of the dihydrobenzofuran moiety, the pyrrolidine ring, and the diphenylacetamide group. One common synthetic route involves the reaction of 2,3-dihydrobenzofuran with a suitable pyrrolidine derivative under specific conditions to form the intermediate, which is then reacted with diphenylacetyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)-2,2-diphenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H28N2O2/c28-26(30)27(22-7-3-1-4-8-22,23-9-5-2-6-10-23)24-13-15-29(19-24)18-20-11-12-25-21(17-20)14-16-31-25/h1-12,17,24H,13-16,18-19H2,(H2,28,30)

InChI Key

FKRMIIWXFKTSAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC4=CC5=C(C=C4)OCC5

Origin of Product

United States

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